![molecular formula C6H9F6N B6312986 2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine CAS No. 1357624-57-7](/img/structure/B6312986.png)
2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine
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Overview
Description
2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine, also known as HFB, is an organic compound with a wide range of applications in the laboratory and in industry. It is a fluorinated amine compound that is used as a reagent, a solvent, and a catalyst in various chemical reactions. HFB is a colorless liquid with a low freezing point and a high boiling point. It is non-toxic, non-carcinogenic, and non-flammable.
Scientific Research Applications
2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine is used in a variety of scientific research applications. It is a reagent in organic synthesis and can be used to synthesize a range of compounds, such as polymers and pharmaceuticals. This compound is also used as a solvent in a range of reactions, such as the synthesis of polymers and the production of pharmaceuticals. It is a catalyst in the synthesis of polymers, and can be used to synthesize polymeric materials with unique properties.
Mechanism of Action
2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine acts as a Lewis base, meaning it can donate electrons to other molecules. This allows it to catalyze a range of reactions, such as the synthesis of polymers and the production of pharmaceuticals. This compound can also act as a nucleophile, meaning it can react with other molecules and form new bonds.
Biochemical and Physiological Effects
This compound is non-toxic and non-carcinogenic, and has no known biochemical or physiological effects. It is not known to interact with any biological molecules, and therefore does not have any effects on the body.
Advantages and Limitations for Lab Experiments
2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine has a number of advantages for use in laboratory experiments. It is a non-toxic, non-carcinogenic, and non-flammable compound, making it safe to handle. It is also a colorless liquid with a low freezing point and a high boiling point, making it easy to store and use. This compound is also a versatile reagent, solvent, and catalyst, making it suitable for a range of reactions.
However, this compound does have some limitations for use in laboratory experiments. It is a relatively expensive compound, making it difficult to use in large-scale experiments. It is also a relatively volatile compound, making it difficult to store and transport.
Future Directions
2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine has a wide range of potential applications in the laboratory and in industry. In the laboratory, it could be used as a reagent, solvent, and catalyst in a range of reactions. In industry, it could be used as a fuel additive, a solvent, and a catalyst in a range of industrial processes. It could also be used as a precursor to other compounds, such as polymers and pharmaceuticals. Additionally, further research could be conducted to explore the potential applications of this compound in the medical and pharmaceutical industries.
Synthesis Methods
2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine can be synthesized from the reaction of N,N-dimethylbutanol and hexafluoro-2-propanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction produces a mixture of this compound and 2,2,3,3,4,4-hexafluoro-N,N-dimethylbutyl alcohol. The alcohol can then be removed by distillation, leaving this compound as the only product.
properties
IUPAC Name |
2,2,3,4,4,4-hexafluoro-N,N-dimethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F6N/c1-13(2)3-5(8,9)4(7)6(10,11)12/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDLINULLMQDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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